ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H22N2O6S and its molecular weight is 466.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.11985760 g/mol and the complexity rating of the compound is 918. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
Ethyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has been a subject of various synthesis and reactivity studies. The compound displays an active methylene group that reacts easily with carbon disulfide and phenyl isothiocyanate in the presence of sodium hydride, forming corresponding 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives containing a ketene dithioacetal fragment (Kukaniev et al., 1998). Moreover, the compound's reactivity towards aromatic aldehydes, cyanomethylene reagents, and aromatic amines has been studied, leading to the synthesis of various derivatives with potential antimicrobial activities (Wardkhan et al., 2008).
Structural and Conformational Analysis
Research has been conducted to understand the structural modifications and conformational features of thiazolo[3,2-a]pyrimidines, which includes the this compound. These studies involve crystallographic evaluations and analysis of intermolecular interaction patterns, contributing significantly to the understanding of the compound's chemical properties (Nagarajaiah & Begum, 2014).
Potential Biological Activities
There has been interest in the potential biological activities of derivatives of thiazolo[3,2-a]pyrimidines. For instance, studies on related compounds have indicated notable antimicrobial and antifungal properties, which could be significant in the development of new pharmaceutical agents. These biological activities are often tested against various bacterial and fungal strains to assess their efficacy (Youssef et al., 2011). Additionally, some derivatives have been screened for their antioxidant activity, providing insights into their potential therapeutic applications (Maddila et al., 2012).
Properties
IUPAC Name |
ethyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S/c1-5-31-23(29)19-14(3)25-24-26(20(19)15-7-9-16(10-8-15)22(28)30-4)21(27)18(33-24)12-17-11-6-13(2)32-17/h6-12,20H,5H2,1-4H3/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLBAAJEUKXNRW-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=C(O4)C)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C/C4=CC=C(O4)C)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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